molecular formula C14H15ClN2O B1519673 3-(aminomethyl)-N-phenylbenzamide hydrochloride CAS No. 1171573-70-8

3-(aminomethyl)-N-phenylbenzamide hydrochloride

Cat. No. B1519673
M. Wt: 262.73 g/mol
InChI Key: CVPOEXWCRQWHSY-UHFFFAOYSA-N
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Description

The compound “3-(aminomethyl)-N-phenylbenzamide hydrochloride” is a derivative of benzamide, which is an amide derivative of benzoic acid. It has an aminomethyl (-NH2-CH2-) group at the 3-position of the benzene ring and a phenyl group attached to the nitrogen of the amide group. The hydrochloride indicates that it is a salt form, likely formed for stability or solubility purposes .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with an amide group and an aminomethyl group attached. The phenyl group attached to the nitrogen of the amide group would add another benzene ring to the structure .


Chemical Reactions Analysis

As an amide, this compound could undergo various reactions such as hydrolysis, reduction, and reactions with nitrous acid. The presence of the aminomethyl group could also allow for reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the benzene rings could also make it soluble in organic solvents .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The compound N-3-hydroxyphenyl-4-methoxybenzamide was synthesized and characterized, highlighting the importance of intermolecular interactions, including dimerization and crystal packing, on molecular geometry. This study provides insights into how such interactions can influence the structural conformation of aromatic compounds, which may be relevant to the understanding and application of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in various scientific research contexts (Karabulut et al., 2014).

Polymer Synthesis and Characterization

A study on the synthesis of novel aromatic polyimides involving 3-(aminomethyl)-N-phenylbenzamide hydrochloride-related compounds demonstrates the compound's potential application in polymer chemistry. The synthesized polymers showed solubility in various organic solvents and exhibited thermal stability, with degradation temperatures ranging from 240 °C to 550 °C, indicating their potential for industrial and material science applications (Butt et al., 2005).

Inhibition of Nuclear Poly ADP-Ribosyl Synthetase

3-(Aminomethyl)-N-phenylbenzamide hydrochloride-related compounds were studied for their role in inhibiting nuclear poly ADP-ribosyl synthetase. This inhibition is significant for understanding DNA repair mechanisms and the chemical induction of transformation in vitro, providing a basis for further research in molecular biology and cancer therapy (Lubet et al., 1984).

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-(aminomethyl)-N-phenylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13;/h1-9H,10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPOEXWCRQWHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-phenylbenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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